![molecular formula C25H18O5 B2518884 [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate CAS No. 306730-23-4](/img/structure/B2518884.png)
[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
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Overview
Description
[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as Moracin M and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Subheading Mechanism and Significance of γ-Hydroxymethyl Group in Lignin Acidolysis
The study by T. Yokoyama (2015) delves into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. It highlights the critical role of the γ-hydroxymethyl group in the reaction mechanism and provides insights into the hydride transfer mechanism of benzyl-cation-type intermediates. Additionally, the study explores the formation of enol ether compounds and unveils an unknown reaction mechanism in the acidolysis of lignin model compounds.
Applications in Propolis Composition Analysis
Subheading Chemical Composition and Biological Properties of Propolis
The research by Yuanjun Xu et al. (2009) focuses on propolis, a resinous substance collected by honeybees, known for its diverse chemical composition and biological properties. The study compiles data on ethanol extracts, water extracts, and volatile oils from propolis, emphasizing the abundant and effective parts, such as flavonoids and phenolic acids, contributing to its antibacterial, antiviral, and antioxidant effects.
Applications in Carcinogen Analogy and Evaluation
Subheading Thiophene Analogy of Benzidine and 4-Aminobiphenyl
The work by J. Ashby et al. (1978) presents a comprehensive review and synthesis of thiophene analogues of carcinogens benzidine and 4-aminobiphenyl. The study evaluates the potential carcinogenicity of these compounds in vitro and discusses their chemical and biological behavior, shedding light on the degree of reliance on in vitro predictions for potential carcinogenicity of structurally new compounds.
Mechanism of Action
Target of Action
The primary target of 4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate, also known as JS-0272, is the immune inhibitory receptor B- and T-Lymphocyte Attenuator (BTLA) . BTLA is a receptor expressed on T cells, B cells, and dendritic cells . It plays a crucial role in maintaining immune homeostasis by inhibiting or blunting the activation of these cells .
Mode of Action
JS-0272 acts as a selective agonist of BTLA . By binding to BTLA, it inhibits or blunts the activation of T cells, B cells, and dendritic cells . This interaction suppresses the inflammatory immune response, which can be beneficial in conditions where the immune response is overactive, such as in autoimmune diseases .
Biochemical Pathways
By inhibiting the activation of T cells, B cells, and dendritic cells, JS-0272 could potentially affect the signaling pathways that lead to the production of pro-inflammatory cytokines and other immune response mediators .
Pharmacokinetics
The pharmacokinetics of JS-0272, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation . These properties will determine the bioavailability of JS-0272 and its ability to reach its target cells in the body .
Result of Action
The molecular and cellular effects of JS-0272’s action involve the suppression of immune cell activation. By acting as a BTLA agonist, JS-0272 inhibits the activation of T cells, B cells, and dendritic cells . This can lead to a reduction in the production of pro-inflammatory cytokines and other immune response mediators, potentially alleviating symptoms in conditions characterized by overactive immune responses .
properties
IUPAC Name |
[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5/c26-22(13-6-19-7-14-23-24(16-19)29-17-28-23)20-9-11-21(12-10-20)30-25(27)15-8-18-4-2-1-3-5-18/h1-16H,17H2/b13-6-,15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRLSEMUTSTBAJ-QDOYKEIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
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